3,3-Dimethylazetidine;4-methylbenzenesulfonic acid
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Overview
Description
3,3-Dimethylazetidine;4-methylbenzenesulfonic acid: is a chemical compound with the molecular formula C12H19NO3S and a molecular weight of 257.35 g/mol . This compound is known for its unique structure, which includes a 3,3-dimethylazetidine moiety and a 4-methylbenzenesulfonic acid group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylazetidine;4-methylbenzenesulfonic acid typically involves the cyclization of γ-prenylated amines through an iodine-mediated intramolecular reaction . This method is highly diastereoselective and provides a convenient route to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylazetidine;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Dimethylazetidine;4-methylbenzenesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine: While specific medical applications are not well-documented, compounds with similar structures are often investigated for their potential therapeutic properties. This compound could be explored for its pharmacological effects.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethylazetidine;4-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways within a given system
Comparison with Similar Compounds
3,3-Dimethylazetidine: A simpler analog without the 4-methylbenzenesulfonic acid group.
4-Methylbenzenesulfonic acid: Lacks the azetidine moiety but retains the sulfonic acid functionality.
Uniqueness: 3,3-Dimethylazetidine;4-methylbenzenesulfonic acid is unique due to the combination of the azetidine ring and the sulfonic acid group. This dual functionality provides distinct chemical properties and reactivity compared to its individual components.
Properties
IUPAC Name |
3,3-dimethylazetidine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)3-6-4-5/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHQCARXBWPTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CNC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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